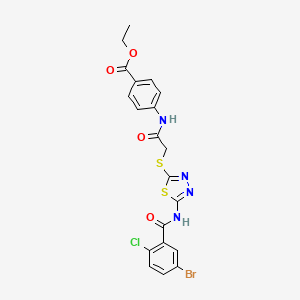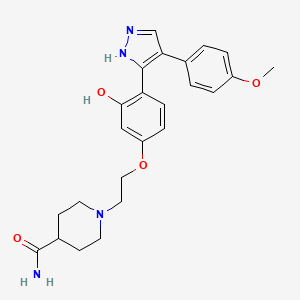
4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acétamido)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a highly specialized compound primarily utilized in scientific research for its distinct chemical properties. This compound features a complex molecular structure, making it particularly interesting for various applications in medicinal and materials chemistry.
Applications De Recherche Scientifique
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is utilized in various fields:
Chemistry: : As a reagent for studying reaction mechanisms and synthesizing complex molecules.
Biology: : Investigating its interactions with biological macromolecules, such as proteins or DNA.
Industry: : Used in the development of specialized materials, such as polymers or advanced coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be synthesized through a multi-step process involving the following reactions:
Formation of 5-bromo-2-chlorobenzoic acid chloride: : This step involves the chlorination of 5-bromo-2-chlorobenzoic acid using thionyl chloride.
Amination to form 5-bromo-2-chlorobenzamido derivative: : The acid chloride reacts with 2-amino-1,3,4-thiadiazole to form the amide bond.
Thiation and acetylation: : The amido derivative undergoes thiation with acetyl chloride to produce the thioacetamide intermediate.
Coupling with ethyl 4-aminobenzoate: : The thioacetamide is then coupled with ethyl 4-aminobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require stringent control of reaction conditions to ensure high yield and purity. Steps typically involve large-scale chlorination, amination, thiation, and coupling processes, performed in reaction vessels designed to handle potentially hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: : Though the compound is relatively stable, oxidation reactions can be performed under strong oxidative conditions using agents like hydrogen peroxide.
Reduction: : It can be reduced using agents like lithium aluminium hydride, targeting the amide bonds.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the bromo and chloro substituents using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium methoxide (NaOCH₃), potassium thiocyanate (KSCN)
Major Products
Oxidation: : May produce sulfoxides or sulfones.
Reduction: : Produces amines and reduced thiadiazole derivatives.
Substitution: : Yields substituted thiadiazoles or benzoate derivatives.
Mécanisme D'action
The mechanism by which Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is often related to its ability to interact with and modify biological molecules. The compound may inhibit or activate certain enzymes by binding to their active sites or influencing their tertiary structures. The bromine and chlorine atoms add to its reactivity, enabling strong interactions with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-((5-(5-chloro-2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Ethyl 4-(2-((5-(5-fluoro-2-iodobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Ethyl 4-(2-((5-(5-bromo-2-aminobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its dual halogen substitutions, which provide unique electronic and steric properties. These substitutions may enhance its reactivity and specificity in certain chemical or biological contexts, making it a valuable compound for targeted applications.
This compound’s complexity and versatility truly set it apart in the world of chemical research.
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFXTYOHDVWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)



![3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2357223.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2357229.png)


![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
